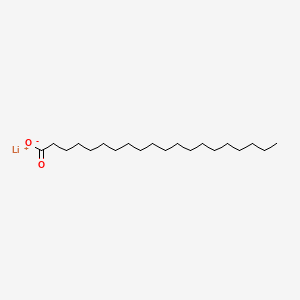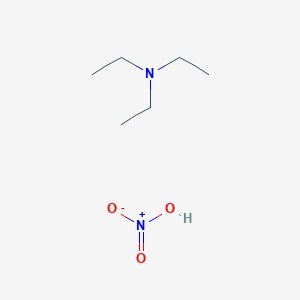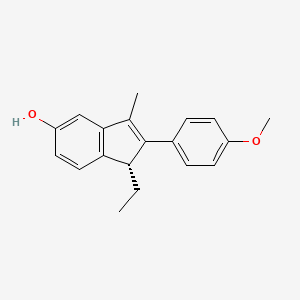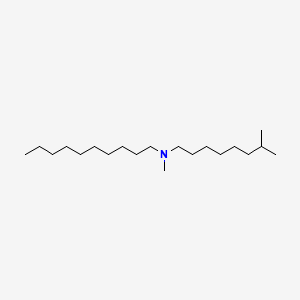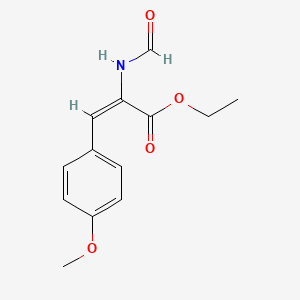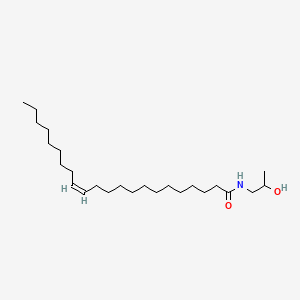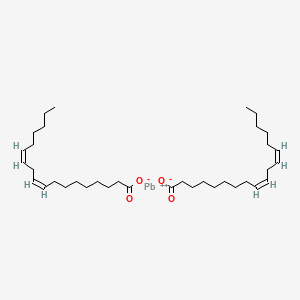
3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom. This particular compound features a nitrile group (-CN) attached to the third position of the pyridine ring and a 4-acetylphenoxy group attached to the sixth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Nitrile Group: The nitrile group can be introduced through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the 4-Acetylphenoxy Group: The 4-acetylphenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with an acetylating agent in the presence of a base.
Industrial Production Methods
Industrial production of 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetyl group can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
類似化合物との比較
Similar Compounds
3-Pyridinecarbonitrile: Lacks the 4-acetylphenoxy group, making it less complex and potentially less versatile in certain applications.
6-(4-Acetylphenoxy)pyridine: Similar structure but without the nitrile group, which may affect its reactivity and biological activity.
Uniqueness
3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- is unique due to the presence of both the nitrile and 4-acetylphenoxy groups, which confer distinct chemical and biological properties
特性
CAS番号 |
99902-71-3 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
6-(4-acetylphenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H10N2O2/c1-10(17)12-3-5-13(6-4-12)18-14-7-2-11(8-15)9-16-14/h2-7,9H,1H3 |
InChIキー |
FZBSLZXPXHUBEM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



